2-Deoxystreptamine
Overview
Description
Synthesis Analysis
The synthesis of 2-Deoxystreptamine involves several key chemical transformations. A notable method starts from p-benzoquinone and cyclopentadiene, leading to 2-DOS through steps such as Pd(0)-catalyzed rearrangement, retro-Diels-Alder by flash vacuum thermolysis, and Yb(III)-directed regioselective epoxide opening (Busscher et al., 2004). Another approach describes the synthesis from myo-inositol, establishing its structure as a 1,3-diamino-4,5,6-cyclohexanetriol with all-trans configuration (Kim et al., 2004).
Molecular Structure Analysis
2-DOS's molecular structure is characterized by a 1,3-diamino-4,5,6-cyclohexanetriol configuration. This structure is crucial for its function as a scaffold in aminoglycoside antibiotics. The synthesis and structural elucidation of 2-DOS and its precursors have provided insight into its chemical nature and potential modifications for therapeutic use (Kim et al., 2004).
Chemical Reactions and Properties
The chemical properties of 2-DOS enable its incorporation into various aminoglycoside structures. Its reactions often involve modifications to the core structure to enhance antibiotic activity or reduce toxicity. For instance, the synthesis of a carbohydrate mimic of 2-DOS aimed at creating conformationally restricted aminoglycoside analogues showcases the chemical versatility of 2-DOS (Busscher et al., 2007).
Physical Properties Analysis
The physical properties of 2-DOS, such as solubility, melting point, and stability, are influenced by its structural characteristics. These properties are essential for its biological activity and compatibility within antibiotic formulations. Research into the synthesis and modification of 2-DOS provides valuable data for understanding its physical behavior (Kim et al., 2004).
Chemical Properties Analysis
2-DOS's chemical properties, including reactivity with other molecules and stability under various conditions, are critical for its role in antibiotic activity. The ability to undergo specific chemical reactions makes 2-DOS a versatile component in the synthesis of aminoglycoside antibiotics. Its chemical modifications can lead to the development of antibiotics with improved efficacy and reduced resistance (Busscher et al., 2004).
Scientific Research Applications
1. Inhibition of Oncogenic miRNA Production
- Summary of Application: 2-Deoxystreptamine has been used as a scaffold for the development of RNA ligands that target the biogenesis of oncogenic miRNAs. These miRNAs are overexpressed in various cancers, and their inhibition could potentially lead to new cancer treatments .
- Methods of Application: 2-Deoxystreptamine was conjugated to natural and artificial nucleobases to obtain new binders of the oncogenic miR-372 precursor (pre-miR-372). Some conjugates exhibited a similar biological activity to previously synthesized neomycin analogs .
- Results or Outcomes: The study identified some conjugates that exhibited similar biological activity to previously synthesized neomycin analogs. These conjugates were studied for their mode of binding with the target pre-miR-372 .
2. Biosynthesis of Aminoglycoside Antibiotics
- Summary of Application: 2-Deoxystreptamine is a key component of aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. Understanding the biosynthetic pathway of these antibiotics could lead to the production of more robust antibiotic agents or drugs with altered biological activities .
- Methods of Application: The study focused on the characterization of the biosynthetic enzymes and pathways involved in the production of 2-deoxystreptamine-containing aminoglycosides .
- Results or Outcomes: The study provided insights into the biosynthetic pathways of 2-deoxystreptamine-containing aminoglycosides. This could potentially lead to the biological production of natural, semi-synthetic, and novel aminoglycosides .
Safety And Hazards
Future Directions
There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . The discovery of new original scaffolds for selective RNA targeting is one of the main challenges of current medicinal chemistry . The 2-deoxystreptamine scaffold is part of the aminoglycoside neomycin and is known to play an essential role in the RNA interaction of this class of RNA binders .
properties
IUPAC Name |
(1S,3R,4S,6R)-4,6-diaminocyclohexane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2/t2-,3+,4+,5-,6? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFAJAKTSMLKAT-KFJBKXNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942529 | |
Record name | 2-Deoxystreptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxystreptamine | |
CAS RN |
2037-48-1 | |
Record name | 2-Deoxystreptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxystreptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DEOXYSTREPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88VD0X96M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.